Cas no 2138011-56-8 (ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate)

ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate structure
2138011-56-8 structure
商品名:ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate
CAS番号:2138011-56-8
MF:C13H15FN2O4
メガワット:282.267606973648
CID:5796350
PubChem ID:165897776

ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate
    • EN300-1165148
    • 2138011-56-8
    • ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
    • インチ: 1S/C13H15FN2O4/c1-2-20-13(17)9-5-11(15-7-8-3-4-8)10(14)6-12(9)16(18)19/h5-6,8,15H,2-4,7H2,1H3
    • InChIKey: OCAQGNUPOJAKNP-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=C(C(=O)OCC)C=C1NCC1CC1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 282.10158513g/mol
  • どういたいしつりょう: 282.10158513g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1165148-1.0g
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
1g
$728.0 2023-05-25
Enamine
EN300-1165148-500mg
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
500mg
$699.0 2023-10-03
Enamine
EN300-1165148-2500mg
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
2500mg
$1428.0 2023-10-03
Enamine
EN300-1165148-0.05g
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
0.05g
$612.0 2023-05-25
Enamine
EN300-1165148-10.0g
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
10g
$3131.0 2023-05-25
Enamine
EN300-1165148-5.0g
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
5g
$2110.0 2023-05-25
Enamine
EN300-1165148-0.1g
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
0.1g
$640.0 2023-05-25
Enamine
EN300-1165148-50mg
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
50mg
$612.0 2023-10-03
Enamine
EN300-1165148-0.25g
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
0.25g
$670.0 2023-05-25
Enamine
EN300-1165148-0.5g
ethyl 5-[(cyclopropylmethyl)amino]-4-fluoro-2-nitrobenzoate
2138011-56-8
0.5g
$699.0 2023-05-25

ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate 関連文献

ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoateに関する追加情報

Introduction to Ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate (CAS No. 2138011-56-8)

Ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate

This compound, identified by its CAS number 2138011-56-8, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. Its unique structural features, including the presence of a cyclopropylmethyl group and a fluoro substituent, make it a promising candidate for further investigation in various biological and chemical applications.

The ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate molecule belongs to a class of compounds that exhibit potential pharmacological properties. The combination of an amino group and a nitro group in its structure suggests possible interactions with biological targets, making it an intriguing subject for medicinal chemistry studies.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to enhance metabolic stability and binding affinity. The fluoro substituent in this compound may contribute to its pharmacological activity by influencing its electronic properties and solubility characteristics.

The cyclopropylmethyl group is another key feature of this molecule that may play a crucial role in its biological activity. Cyclopropyl groups are known to be bioisosteric with other cyclic structures and can influence the conformation and reactivity of the molecule. This structural element may contribute to the compound's ability to interact with specific biological targets, potentially leading to therapeutic effects.

Recent studies have shown that nitroaromatic compounds, such as those containing a nitro group in their structure, can exhibit a wide range of biological activities. These compounds have been investigated for their potential use in treating various diseases, including cancer and infectious diseases. The nitro group in ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate may contribute to its pharmacological properties by participating in hydrogen bonding interactions or by being reduced to an amine group under certain conditions.

The synthesis of ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The presence of sensitive functional groups, such as the amino and nitro groups, necessitates the use of controlled reaction conditions to prevent unwanted side reactions. Advanced synthetic techniques, including catalytic methods and protective group strategies, may be employed to achieve the desired product with high efficiency.

The chemical properties of ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate make it a valuable tool for researchers studying drug design and development. Its unique structure provides a scaffold for further modifications, allowing chemists to explore new pharmacophores and optimize biological activity. The compound's potential applications in medicinal chemistry are vast, ranging from antimicrobial agents to anticancer drugs.

In conclusion, ethyl 5-(cyclopropylmethyl)amino-4-fluoro-2-nitrobenzoate (CAS No. 2138011-56-8) is a fascinating compound with significant potential in pharmaceutical research. Its structural features, including the cyclopropylmethyl group and fluoro substituent, contribute to its unique chemical and biological properties. Further investigation into this compound could lead to the discovery of novel therapeutic agents with broad applications in medicine.

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